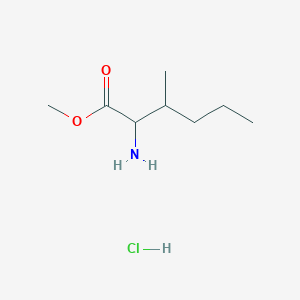![molecular formula C6H12ClNO2 B6600766 hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers CAS No. 2219378-84-2](/img/structure/B6600766.png)
hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers (HDPH) is a novel compound that has been synthesized in the laboratory and is being studied for its potential applications in scientific research. HDPH is a hydrochloride salt of a dioxinopyrrole, which is a heterocyclic compound with a ring structure composed of six carbon atoms, two oxygen atoms and one nitrogen atom. HDPH is a mixture of two diastereomers, which are stereoisomers that are not mirror images of each other but have the same molecular formula. HDPH has been shown to have a range of biochemical and physiological effects and is being studied for its potential use in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers is not yet fully understood. However, it is believed that hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers acts through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, the inhibition of protein kinases, and the modulation of gene expression.
Biochemical and Physiological Effects
hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been shown to have a range of biochemical and physiological effects. In animal studies, hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been shown to reduce inflammation, inhibit tumor growth, and reduce bacterial growth. It has also been shown to reduce oxidative stress, increase cell viability, and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. Furthermore, it has a wide range of biochemical and physiological effects, making it suitable for a variety of applications. However, hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers also has some limitations. For example, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has a number of potential future applications. It could be used in drug discovery and development, as it has been shown to have a range of biochemical and physiological effects. Furthermore, it could be used in cell culture experiments, as it has been shown to increase cell viability. Additionally, it could be used in enzyme inhibition studies, as it has been shown to inhibit certain protein kinases. Finally, it could be used in gene expression studies, as it has been shown to modulate gene expression.
Synthesemethoden
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers was first synthesized from a reaction between 1,4-dioxin-2-one and pyrrole in the presence of an acid catalyst. The reaction was conducted in a mixture of anhydrous hydrochloric acid and dichloromethane at room temperature. The reaction yielded a mixture of two diastereomers, which were separated by column chromatography. The two diastereomers were then purified and characterized using 1H and 13C nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has also been studied for its potential use in laboratory experiments, such as cell culture, drug screening, and enzyme inhibition.
Eigenschaften
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOUDJYJUGNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)


![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)

